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Cat. No.: B15573069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in the glycolytic pathway,

catalyzing the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-

bisphosphate (F1,6BP). In mammals, PFK-1 exists as three distinct isoforms—muscle (PFKM),

liver (PFKL), and platelet (PFKP)—each encoded by a separate gene. These isoforms exhibit

unique kinetic properties and allosteric regulation, reflecting their specialized roles in different

tissues. Understanding these differences is paramount for research into metabolic diseases

and for the development of targeted therapeutic agents.

Data Presentation: Comparative Kinetic Properties
of PFK-1 Isoforms
The kinetic behavior of the PFK-1 isoforms is distinguished by their affinities for substrates and

their responses to allosteric effectors. The following table summarizes key quantitative data for

the human PFK-1 isoforms.
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Kinetic Parameter PFKM (Muscle) PFKL (Liver) PFKP (Platelet)

Substrate Kinetics

K₀.₅ for Fructose-6-

Phosphate (μM)
147[1] 1360[1] 1333[1]

K₀.₅ for ATP (μM) 152[1] 160[1] 276[1]

Allosteric Regulation

ATP (Inhibition)
Most resistant to

inhibition[1]

Intermediate

susceptibility to

inhibition[1]

Most susceptible to

inhibition[1]

Fructose-2,6-

bisphosphate

(Activation)

Less sensitive to

allosteric

modulation[1]

More sensitive to

allosteric modulation

More sensitive to

allosteric modulation

AMP (Activation) Activated by AMP Activated by AMP[2] Activated by AMP[3]

Citrate (Inhibition) IC₅₀ ≈ 0.13 mM (rat)[4] IC₅₀ ≈ 0.18 mM (rat)[4] IC₅₀ ≈ 0.08 mM (rat)[4]

Experimental Protocols: Determining
Phosphofructokinase-1 Activity
The kinetic parameters of PFK-1 isoforms are typically determined using a coupled enzyme

assay. This method indirectly measures PFK-1 activity by monitoring the oxidation of NADH,

which can be followed spectrophotometrically at 340 nm.

Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase

into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).

Triosephosphate isomerase then converts DHAP to GAP. Finally, glycerol-3-phosphate

dehydrogenase reduces GAP to glycerol-3-phosphate, a reaction that is coupled to the

oxidation of NADH to NAD⁺. The rate of NADH disappearance is directly proportional to the

PFK-1 activity.

Typical Reaction Mixture:
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Buffer: 50 mM HEPES, pH 7.4

Substrates: Varying concentrations of Fructose-6-Phosphate and ATP

Cofactors: 100 mM KCl, 10 mM MgCl₂

Coupling System:

0.15 mM NADH

0.675 units/mL Aldolase

5 units/mL Triosephosphate Isomerase

2 units/mL Glycerol-3-phosphate Dehydrogenase

PFK-1 Enzyme: A purified preparation of the specific isoform being studied.

Procedure:

The reaction is initiated by the addition of the PFK-1 enzyme to the reaction mixture.

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

The initial reaction velocity is calculated from the linear portion of the absorbance versus

time plot.

To determine the Michaelis constant (Km) or the half-saturation constant (K₀.₅) for a

substrate, the initial velocities are measured at various concentrations of that substrate while

keeping the other substrates and effectors at constant, saturating concentrations.

The data are then fitted to the Michaelis-Menten equation or a suitable allosteric model to

determine the kinetic parameters.

For studying the effects of allosteric regulators, the assay is performed in the presence of

varying concentrations of the effector molecule.
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Caption: Allosteric regulation of PFK-1 activity.

Experimental Workflow for PFK-1 Kinetic Assay
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Caption: Workflow for determining PFK-1 kinetic properties.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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